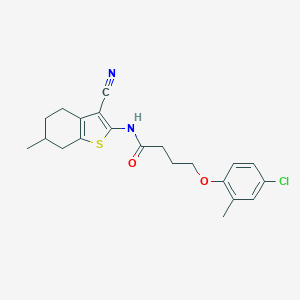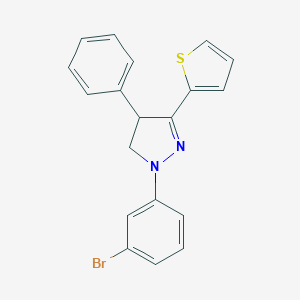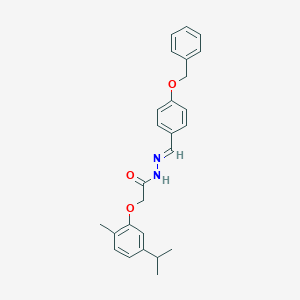![molecular formula C19H13BrN2O3S B447477 3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B447477.png)
3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a benzo[1,3]dioxole ring, a thiazole ring, and an acrylamide moiety. Its distinctive molecular architecture makes it a valuable subject for studies in medicinal chemistry, particularly in the development of anticancer agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole and thiazole intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often include the use of palladium catalysts, such as PdCl2, and ligands like xantphos, in the presence of a base like Cs2CO3, and solvents such as 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of the original compound.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism by which 3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide exerts its effects involves interactions with molecular targets such as tubulin, a protein critical for cell division . By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
相似化合物的比较
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[1,3]dioxole ring and have shown anticancer activity.
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide: This compound has a similar structure and is known for overcoming cancer chemoresistance.
Uniqueness
3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to target tubulin and induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
属性
分子式 |
C19H13BrN2O3S |
|---|---|
分子量 |
429.3g/mol |
IUPAC 名称 |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13BrN2O3S/c20-14-5-3-13(4-6-14)15-10-26-19(21-15)22-18(23)8-2-12-1-7-16-17(9-12)25-11-24-16/h1-10H,11H2,(H,21,22,23)/b8-2+ |
InChI 键 |
SRQGDTHJRNNRTO-KRXBUXKQSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-methoxyphenyl)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B447394.png)

![Isopropyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447396.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzohydrazide](/img/structure/B447398.png)
![N'-[1-(2-furyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B447399.png)
![2-(4-methoxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B447402.png)
![Methyl 6-methyl-2-[(2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447403.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B447407.png)
![2-METHYL-N'~3~-[(E)-1-METHYL-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]-3-FUROHYDRAZIDE](/img/structure/B447408.png)
![4-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B447409.png)
![N'-(3-hydroxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B447412.png)


![2-(benzyloxy)benzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447420.png)
